Einecs 222-113-6

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Silicon dioxide (SiO2) , is a naturally occurring compound found in various forms such as quartz, sand, and flint. It is one of the most abundant materials on Earth and is widely used in various industries due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Silicon dioxide can be synthesized through several methods, including:

Thermal Oxidation: Silicon is heated in the presence of oxygen to form silicon dioxide.

Chemical Vapor Deposition: Silicon tetrachloride reacts with water vapor at high temperatures to produce silicon dioxide.

Sol-Gel Process: Tetraethyl orthosilicate is hydrolyzed and condensed to form a gel, which is then dried and calcined to produce silicon dioxide.

Industrial Production Methods

In industrial settings, silicon dioxide is primarily produced through the thermal oxidation of silicon or the chemical vapor deposition method. These processes are highly efficient and can produce large quantities of high-purity silicon dioxide.

Analyse Chemischer Reaktionen

Types of Reactions

Silicon dioxide undergoes various chemical reactions, including:

Oxidation: Silicon dioxide can be further oxidized to form silicon tetrafluoride.

Reduction: Silicon dioxide can be reduced to silicon using reducing agents such as carbon or magnesium.

Substitution: Silicon dioxide can react with hydrofluoric acid to form silicon tetrafluoride and water.

Common Reagents and Conditions

Oxidation: Requires oxygen and high temperatures.

Reduction: Requires reducing agents like carbon or magnesium and high temperatures.

Substitution: Requires hydrofluoric acid and ambient conditions.

Major Products

Oxidation: Silicon tetrafluoride.

Reduction: Silicon and carbon dioxide.

Substitution: Silicon tetrafluoride and water.

Wissenschaftliche Forschungsanwendungen

Silicon dioxide has a wide range of applications in scientific research, including:

Chemistry: Used as a catalyst support and in chromatography.

Biology: Used in the preparation of biosensors and as a component in drug delivery systems.

Medicine: Used in dental materials and as a component in medical implants.

Industry: Used in the production of glass, ceramics, and as a filler in rubber and plastics.

Wirkmechanismus

Silicon dioxide exerts its effects through various mechanisms, depending on its application. In catalysis, it provides a high surface area for reactions to occur. In drug delivery, it acts as a carrier for active pharmaceutical ingredients, allowing for controlled release. In medical implants, it provides structural support and biocompatibility.

Vergleich Mit ähnlichen Verbindungen

Silicon dioxide can be compared with other similar compounds such as:

Aluminum oxide (Al2O3): Similar in its use as a catalyst support but has different chemical properties.

Titanium dioxide (TiO2): Used in similar applications but has different optical properties.

Zirconium dioxide (ZrO2): Used in high-temperature applications due to its high melting point.

Silicon dioxide is unique due to its abundance, versatility, and wide range of applications across various fields.

Eigenschaften

CAS-Nummer |

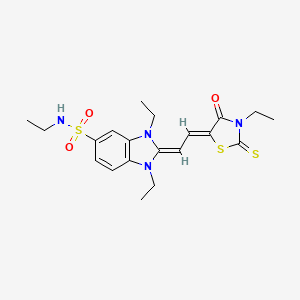

3351-67-5 |

|---|---|

Molekularformel |

C20H26N4O3S3 |

Molekulargewicht |

466.6 g/mol |

IUPAC-Name |

(2Z)-N,1,3-triethyl-2-[(2Z)-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)ethylidene]benzimidazole-5-sulfonamide |

InChI |

InChI=1S/C20H26N4O3S3/c1-5-21-30(26,27)14-9-10-15-16(13-14)23(7-3)18(22(15)6-2)12-11-17-19(25)24(8-4)20(28)29-17/h9-13,21H,5-8H2,1-4H3/b17-11-,18-12- |

InChI-Schlüssel |

SKJNKTWERCCKDZ-WHYMJUELSA-N |

Isomerische SMILES |

CCNS(=O)(=O)C1=CC2=C(C=C1)N(/C(=C/C=C\3/C(=O)N(C(=S)S3)CC)/N2CC)CC |

Kanonische SMILES |

CCNS(=O)(=O)C1=CC2=C(C=C1)N(C(=CC=C3C(=O)N(C(=S)S3)CC)N2CC)CC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid](/img/structure/B14741617.png)

![Bicyclo[4.1.0]hepta-2,4-diene-7,7-dicarbonitrile](/img/structure/B14741639.png)

![3-Hydroxy-4-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14741684.png)

![[4-(Chlorocarbonyl)phenyl]arsonic acid](/img/structure/B14741688.png)

![n-[(4-Chlorophenyl)carbamoyl]prop-2-enamide](/img/structure/B14741698.png)